molecular formula C15H24N2O2S B10961105 1-Methyl-4-[(2,4,5-trimethylphenyl)sulfonyl]-1,4-diazepane

1-Methyl-4-[(2,4,5-trimethylphenyl)sulfonyl]-1,4-diazepane

Cat. No.: B10961105
M. Wt: 296.4 g/mol
InChI Key: KONFDCRIDVGPBC-UHFFFAOYSA-N
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Description

1-Methyl-4-[(2,4,5-trimethylphenyl)sulfonyl]-1,4-diazepane is a chemical compound known for its unique structure and properties. It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. The presence of the sulfonyl group attached to the trimethylphenyl ring adds to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(2,4,5-trimethylphenyl)sulfonyl]-1,4-diazepane typically involves the reaction of 1-methyl-1,4-diazepane with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[(2,4,5-trimethylphenyl)sulfonyl]-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Brominated or nitrated derivatives of the compound.

Scientific Research Applications

1-Methyl-4-[(2,4,5-trimethylphenyl)sulfonyl]-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(2,4,5-trimethylphenyl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function. The exact pathways and targets are still under investigation, but its unique structure suggests multiple modes of action .

Comparison with Similar Compounds

  • 1-Methyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine
  • 4-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine

Comparison: 1-Methyl-4-[(2,4,5-trimethylphenyl)sulfonyl]-1,4-diazepane is unique due to its seven-membered ring structure, which provides different steric and electronic properties compared to the six-membered piperazine and piperidine analogs. This uniqueness can lead to different reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H24N2O2S

Molecular Weight

296.4 g/mol

IUPAC Name

1-methyl-4-(2,4,5-trimethylphenyl)sulfonyl-1,4-diazepane

InChI

InChI=1S/C15H24N2O2S/c1-12-10-14(3)15(11-13(12)2)20(18,19)17-7-5-6-16(4)8-9-17/h10-11H,5-9H2,1-4H3

InChI Key

KONFDCRIDVGPBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCN(CC2)C)C

Origin of Product

United States

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